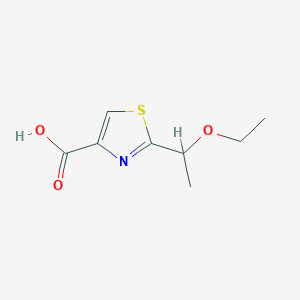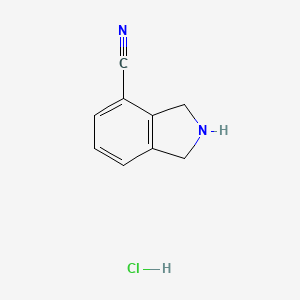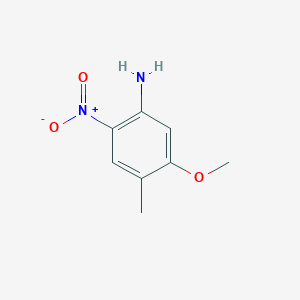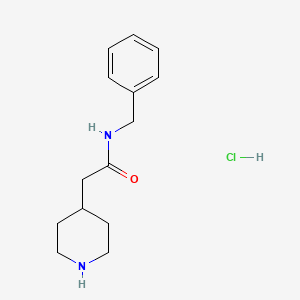
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid
説明
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, also known as ETCA, is a carboxylic acid that is mainly used as an intermediate in the synthesis of organic compounds. It is a versatile intermediate that can be used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and agrochemicals. ETCA is also known to have a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-bacterial properties.
科学的研究の応用
Synthesis of Chiral 2-Oxazolidinones
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid: can be utilized in the enantioselective synthesis of chiral 2-oxazolidinones. This process is catalyzed by ruthenium (II)–NHC complexes and results in high enantioselectivities and yields. The chiral 2-oxazolidinones are significant as they serve as Evans’ chiral auxiliaries in organic synthesis, aiding in the construction of new chiral building blocks for drug discovery and natural product synthesis .
Pharmaceutical Applications
The compound’s structural motif is common in pharmaceutically relevant molecules. Its derivatives can be transformed into chiral β-amino alcohols, which are precursors for various pharmaceuticals. The enantioenriched products derived from this compound can also contribute to the formal synthesis of bioactive molecules like (−)-aurantioclavine .
Catalysis Research
In catalysis, 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid can be a substrate for asymmetric hydrogenation reactions. The study of its behavior under different catalytic conditions can provide insights into the development of new catalytic methods that are more efficient, selective, and environmentally friendly .
Development of Chiral Ligands
The compound can be used to synthesize chiral ligands such as bisoxazolines. These ligands are crucial in asymmetric catalysis, enabling the synthesis of optically active compounds. The development of new chiral ligands from this compound can lead to advancements in asymmetric synthesis techniques .
Energy Storage Research
Derivatives of 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid may find applications in energy storage systems. By studying its transformation into compounds with high energy storage capacity, researchers can explore new materials for batteries or fuel cells .
Organophosphorus Chemistry
This compound can contribute to the field of organophosphorus chemistry, particularly in the synthesis of phosphoramidates. These compounds have a range of applications, from genetic material to enzymes and other biomolecules, and are essential for various life processes .
特性
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVCFGEMSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)

![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
